molecular formula C12H12N2O3 B3208618 Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CAS No. 105234-34-2

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Cat. No. B3208618
CAS RN: 105234-34-2
M. Wt: 232.23 g/mol
InChI Key: XYTQXPSDLZLZBD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, also known as ethyl-2-oxo-4-quinazoline acetate, is a chemical compound with the molecular formula C12H10N2O3. It is an important organic intermediate that has been widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or pathways involved in the development and progression of various diseases.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the proliferation of viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in lab experiments is its versatility. It can be easily synthesized and modified to yield a variety of derivatives with different biological activities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, there is a growing interest in the development of novel derivatives of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate with enhanced biological activities and improved pharmacokinetic properties.

Scientific Research Applications

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has been extensively studied for its various scientific research applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

properties

IUPAC Name

ethyl 2-(4-oxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-12(16)9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTQXPSDLZLZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291110
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

CAS RN

105234-34-2
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105234-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1(4H)-quinazolineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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